molecular formula C22H28N2O3 B150204 Hirsutine CAS No. 7729-23-9

Hirsutine

Cat. No. B150204
CAS RN: 7729-23-9
M. Wt: 368.5 g/mol
InChI Key: NMLUOJBSAYAYEM-AZQGJTAVSA-N
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Description

Hirsutine is an indole alkaloid isolated from Uncaria rhynchophylla and found in Yokukansan . It has the IUPAC name Methyl (2 E )-17-methoxy-3β-coryn-16-ene-16-carboxylate .


Synthesis Analysis

The total synthesis of Hirsutine has been achieved with a key step being the application of phosphine-catalyzed [4 + 2] annulation of an imine with ethyl α-methylallenoate . From commercially available indole-2-carboxaldehyde, the target was synthesized in 14 steps and 6.7% overall yield .


Molecular Structure Analysis

Hirsutine has the molecular formula C22H28N2O3 . Its structure includes a β-methoxy acrylate motif, which arises from methylation of the enol form of the corresponding aldehyde .


Chemical Reactions Analysis

The phosphine-catalyzed [4 + 2] annulation of an imine with ethyl α-methylallenoate is a key step in the synthesis of Hirsutine . This reaction is part of the larger process of synthesizing Hirsutine from indole-2-carboxaldehyde .


Physical And Chemical Properties Analysis

Hirsutine has a molecular weight of 368.5 g/mol . It is a natural product found in Uncaria sinensis, Uncaria tomentosa, and other organisms .

Scientific Research Applications

Anti-inflammatory Activity

Hirsutine has been studied for its potential anti-inflammatory effects. Research indicates that it may modulate systemic and local inflammatory responses by affecting the discharge of various inflammatory enzymes and cytokines. This application is particularly relevant in conditions induced by lipopolysaccharides (LPS), which can lead to systemic inflammatory response syndrome (SIRS) in mice models .

Antioxidant Properties

The compound also exhibits antioxidant capabilities, which are crucial in combating oxidative stress within the body. Oxidative stress is a condition characterized by an imbalance between free radicals and antioxidants, leading to cellular damage and contributing to various diseases .

Protective Effect Against Gastritis

Hirsutine has shown promise in providing a protective effect against gastritis. Gastritis is an inflammation of the stomach lining, and the compound’s potential therapeutic benefits could offer a new avenue for treatment or prevention .

Therapeutic Potential in Hyperandrogenism

There is evidence to suggest that Hirsutine may have therapeutic benefits for conditions associated with hyperandrogenism, such as polycystic ovary syndrome (PCOS). Hyperandrogenism is characterized by an excess of male hormones, which can lead to hirsutism - the presence of male pattern coarse hairs in females .

Neuroprotective Effects

Hirsutine may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases or brain injuries. Protecting neurons from damage is a critical area of research in neuroscience .

Anticancer Activity

Some studies have explored the anticancer potential of Hirsutine, investigating its effects on various cancer cell lines. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is of particular interest to researchers .

Cardiovascular Benefits

Research into Hirsutine’s cardiovascular benefits has shown that it may have a role in protecting heart tissue and improving heart function. This could be significant for individuals with heart disease or those at risk .

Antimicrobial Properties

Lastly, Hirsutine has been evaluated for its antimicrobial properties against a range of pathogens. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics or antiseptic agents .

These applications highlight the diverse potential of Hirsutine in scientific research and therapeutic development. Each field presents unique challenges and opportunities for further exploration and application.

Molecules | Free Full-Text | Hirsutine, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review Hirsutine, an Emerging Natural Product with Promising Therapeutic Benefits Academia.edu - Hirsutine, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review

Mechanism of Action

Hirsutine has been found to inhibit inflammation-mediated neurotoxicity and microglial activation . It also promotes thrombopoiesis via MEK/ERK/FOG1/TAL1 signaling .

properties

IUPAC Name

methyl (E)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLUOJBSAYAYEM-AZQGJTAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045724
Record name Hirsutine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7729-23-9
Record name Hirsutine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7729-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hirsutine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hirsutine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIRSUTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W596OF93C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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